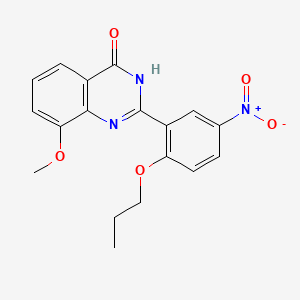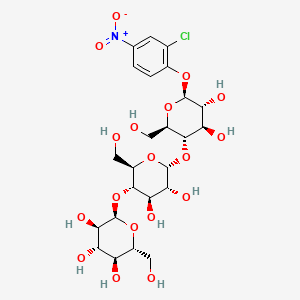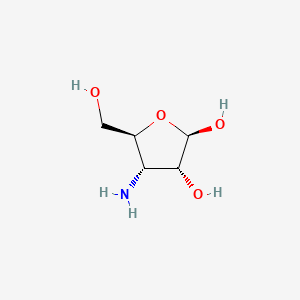![molecular formula C9H12N2O B575367 1-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)ethan-1-on CAS No. 177910-85-9](/img/structure/B575367.png)
1-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound with a molecular weight of 164.21 g/mol It is characterized by the presence of an imidazo[1,2-a]pyridine ring fused with an ethanone group
Wissenschaftliche Forschungsanwendungen
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Mode of Action
It is known that imidazo[1,2-a]pyrimidines interact with their targets to exert their effects
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of cellular responses . For example, the Gaq protein subfamily, which is known to be modulated by similar compounds, activates the enzyme phospholipase C-b, leading to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate into diacylglycerol and myo-inositol 1,4,5-trisphosphate .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . This reaction typically proceeds through the formation of an imine intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the imidazo[1,2-a]pyridine ring. Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethanol: This compound has a hydroxyl group instead of a ketone group, which can affect its reactivity and biological activity.
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanamine: The presence of an amine group can lead to different chemical and biological properties compared to the ethanone derivative.
Imidazo[1,2-a]pyrimidines: These compounds have a similar ring structure but with different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one lies in its specific functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWLPZFKVZUHMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2CCCCC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)




![(5-Bromobenzo[B]thiophen-2-YL)methanamine](/img/structure/B575290.png)
![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)


![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)




